molecular formula C12H12F2N2O2 B2764945 2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1396843-85-8

2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No. B2764945
CAS RN: 1396843-85-8
M. Wt: 254.237
InChI Key: BBMJZORWXOFUID-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of “2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” is based on structures generated from information available in databases . The exact molecular structure would require more specific information or computational chemistry analysis.

Scientific Research Applications

Pharmacokinetics and Metabolism

One study explored the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlighting its pharmacokinetics in humans. This research revealed extensive metabolism with principal elimination via feces, and identified key metabolites that contribute to the drug's pharmacological profile (Renzulli et al., 2011). Such studies are critical for understanding how drugs are processed in the body and for developing new therapeutic agents with improved efficacy and safety profiles.

Diagnostic Applications

Another study focused on the diagnostic potential of radiolabeled benzamides, specifically [iodine-123]-(S)-IBZM, for detecting melanoma metastases. This investigation highlighted the tracer's ability to bind selectively to melanoma cells, offering a non-invasive method for identifying metastatic lesions, thus showcasing the compound's utility in medical imaging and cancer diagnosis (Maffioli et al., 1994).

Neurological Research

Research on dopamine receptor antagonists like FIDA-2, which has both fluorinated and iodinated derivatives, illustrates the compound's application in studying dopamine-related neurological disorders. This study provided insights into the biodistribution and radiation dosimetry of these compounds in humans, underscoring their potential in imaging studies of the dopaminergic system (Mozley et al., 1995).

Insect Repellency Research

The efficacy of N,N-diethyl-3-methyl-benzamide (deet) and a piperidine repellent was evaluated against mosquito and black fly species, demonstrating the chemical's repellent properties . This study contributes to our understanding of how chemical compounds can be used to develop effective insect repellents, highlighting the importance of such research in public health (Debboun et al., 2000).

Chemical Safety and Toxicology

Lastly, the toxicological aspects of certain chemical compounds, such as 5-amino-2-(trifluoromethyl)pyridine, were investigated, underlining the compound's potential health hazards following exposure. This research emphasizes the importance of safety and risk assessment in the handling and use of chemical substances (Tao et al., 2022).

properties

IUPAC Name

2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c1-16-6-7(5-10(16)17)15-12(18)11-8(13)3-2-4-9(11)14/h2-4,7H,5-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMJZORWXOFUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

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